molecular formula C18H16N6O2 B4649479 2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide

2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide

Cat. No. B4649479
M. Wt: 348.4 g/mol
InChI Key: NBVKLTZWTIWCBC-UFFVCSGVSA-N
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Description

2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide, also known as INH-1, is a small molecule inhibitor that has gained significant attention in recent years for its potential use in cancer treatment. Its unique structure and mechanism of action make it a promising candidate for further research and development.

Mechanism of Action

2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide works by inhibiting the activity of a protein known as c-Myc, which is overexpressed in many types of cancer. By blocking the function of c-Myc, 2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide is able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects in cancer cells, including the downregulation of genes involved in cell proliferation and survival, as well as the upregulation of genes involved in apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide is its specificity for c-Myc, which makes it a potentially safer and more effective alternative to other cancer treatments that target multiple proteins. However, its potency and specificity also make it difficult to use in certain lab experiments, as it may interfere with other cellular processes.

Future Directions

There are many potential future directions for research on 2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide, including the development of more efficient synthesis methods, the optimization of dosing and delivery methods, and the exploration of its potential use in combination with other cancer treatments. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide in animal and human trials.

Scientific Research Applications

2-[4-(2-isonicotinoylcarbonohydrazonoyl)-3-phenyl-1H-pyrazol-1-yl]acetamide has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

properties

IUPAC Name

N-[(E)-[1-(2-amino-2-oxoethyl)-3-phenylpyrazol-4-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c19-16(25)12-24-11-15(17(23-24)13-4-2-1-3-5-13)10-21-22-18(26)14-6-8-20-9-7-14/h1-11H,12H2,(H2,19,25)(H,22,26)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVKLTZWTIWCBC-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=NC=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=NC=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenyl-4-{[(E)-2-(4-pyridylcarbonyl)hydrazono]methyl}-1H-pyrazol-1-YL)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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